molecular formula C20H34O3 B117123 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid CAS No. 57818-40-3

9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid

Cat. No. B117123
CAS RN: 57818-40-3
M. Wt: 322.5 g/mol
InChI Key: GGNZKBPHAMNUOU-UHFFFAOYSA-N
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Description

9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid is a molecular entity focused on ‘small’ chemical compounds . It is also known as a heterocyclic fatty acid . This compound has been found in the feces of the Mus musculus species .


Molecular Structure Analysis

The molecular formula of this compound is C20H34O3 . Its InChI representation is InChI=1S/C20H34O3/c1-4-5-10-13-18-16(2)17(3)19(23-18)14-11-8-6-7-9-12-15-20(21)22/h4-15H2,1-3H3,(H,21,22) . The SMILES representation is C(CC)CCC1=C(C)C(C)=C(CCCCCCCC(=O)O)O1 .


Physical And Chemical Properties Analysis

The exact mass of this compound is 322.250795 . It has 23 heavy atoms, 1 ring, and 1 aromatic ring . It has 13 rotatable bonds . Its Van der Waals molecular volume is 349.75 . Its topological polar surface area is 50.44 . It has 1 hydrogen bond donor and 3 hydrogen bond acceptors . Its logP is 5.99 . Its molar refractivity is 95.07 .

Scientific Research Applications

Peroxidase Inhibitory Activity 9-(3,4-Dimethyl-5-pentylfuran-2-yl)nonanoic acid has been identified as a compound with inhibitory activity on horseradish peroxidase. This inhibition is competitive in nature and depends on both the furan heterocycle and a polar side chain present in the compound (Fuchs & Spiteller, 1999).

Antioxidant Properties in Food This compound, as a member of furan fatty acids (FuFAs), exhibits antioxidant properties in various foods. It has been found in edible and meadow fungi, with unique profiles and quantities varying across different species (Müller et al., 2022).

Synthetic Applications A novel synthesis route for naturally occurring furan fatty acids, including 9-(3,4-Dimethyl-5-pentylfuran-2-yl)nonanoic acid, has been developed. This route is particularly notable for its emphasis on labeling with carbon-14, suggesting applications in tracer and labeling studies (Rahn et al., 1981).

Isolation from Natural Sources Efficient protocols have been developed for the isolation of this compound from natural sources, such as Hevea brasiliensis latex. This involves the use of countercurrent chromatography techniques, highlighting the compound's potential in biochemical and pharmacological research (Englert et al., 2016).

Role in Lipid Oxidation Reactions The compound has been studied in the context of lipid oxidation reactions in enriched ω-3 fish oil. Its presence was found to influence the degradation kinetics of long-chain ω-3 polyunsaturated fatty acids and tocopherols, suggesting its importance in understanding lipid oxidation in biological systems (Buscato et al., 2020).

properties

IUPAC Name

9-(3,4-dimethyl-5-pentylfuran-2-yl)nonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3/c1-4-5-10-13-18-16(2)17(3)19(23-18)14-11-8-6-7-9-12-15-20(21)22/h4-15H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNZKBPHAMNUOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=C(O1)CCCCCCCCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60553385
Record name 9-(3,4-Dimethyl-5-pentylfuran-2-yl)nonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid

CAS RN

57818-40-3
Record name 9-(3,4-Dimethyl-5-pentfuran-2-yl)nonanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57818-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(3,4-Dimethyl-5-pentylfuran-2-yl)nonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dimethyl-5-pentyl-2-furannonanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061645
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid

Citations

For This Compound
13
Citations
M Müller, M Hogg, K Ulms… - Journal of agricultural and …, 2017 - ACS Publications
Because of their antioxidant properties, furan fatty acids (furan-FAs) are valuable minor compounds with a widespread occurrence in all living matter. Unfortunately, pure standards are …
Number of citations: 19 pubs.acs.org
F Müller, V Hermann-Ene, I Schmidpeter… - Journal of Agricultural …, 2022 - ACS Publications
Furan fatty acids (FuFAs) are a group of excellent antioxidants in food. Since data in fungi were scarce, 37 commercial or collected edible and meadow fungi were analyzed on FuFA …
Number of citations: 6 pubs.acs.org
F Müller, M Hogg, W Vetter - European Food Research and Technology, 2020 - Springer
Furan fatty acids (FuFAs) are valuable minor compounds in our food with excellent antioxidant properties. Naturally occurring FuFAs are characterised by a central furan moiety with one …
Number of citations: 10 link.springer.com
MHM Buscato, F Müller, W Vetter, J Weiss, H Salminen - Food chemistry, 2020 - Elsevier
This study investigated the lipid oxidation reactions of furan fatty acids, long-chain ω-3 polyunsaturated fatty acids, and tocopherols in an enriched ω-3 fish oil to better understand their …
Number of citations: 19 www.sciencedirect.com
N Wiedmaier‐Czerny, O Blumberg… - Journal of Applied …, 2022 - academic.oup.com
Aims The digestive tract of ruminants is specialized in the digestion of various plant components. One of the largest parts of the stomach is the so‐called rumen, which contains a large …
Number of citations: 4 academic.oup.com
W Vetter, K Ulms, C Wendlinger, J van Rijn - NFS journal, 2016 - Elsevier
Background Furan fatty acids (F-acids) are valuable minor fatty acids which are appraised for their protective role against lipid oxidation of polyunsaturated fatty acids (PUFAs). The most …
Number of citations: 13 www.sciencedirect.com
W Vetter, C Wendlinger - Lipid Technology, 2013 - Wiley Online Library
Furan fatty acids (F‐acids) are heterocyclic lipid components with a furan moiety in the centre of the molecule. Reports on F‐acids in the literature are rather scarce, although they are …
Number of citations: 60 onlinelibrary.wiley.com
W Vetter, K Ulms, C Wendlinger, J van Rijn - 2015 - cyberleninka.org
Walter Vetter a,⁎, Kerstin Ulms a, Christine Wendlinger a, Jaap van Rijn ba Institute of Food Chemistry, Department of Food Chemistry (170b), University of Hohenheim, D-70953 …
Number of citations: 2 cyberleninka.org
M Schröder, W Vetter - Journal of the American Oil Chemists' …, 2013 - Wiley Online Library
Milk fat is known to contain one of the highest number of fatty acids of all edible oils. Some of these fatty acids are known to be valuable (eg conjugated linoleic acids, furan fatty acid) …
Number of citations: 62 aocs.onlinelibrary.wiley.com
F Müller, T Hammerschick, W Vetter - Lipids, 2023 - Wiley Online Library
Furan fatty acids (FuFA) are important antioxidants found in low concentrations in many types of food. In addition to conventional FuFA which normally feature saturated carboxyalkyl …
Number of citations: 2 aocs.onlinelibrary.wiley.com

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